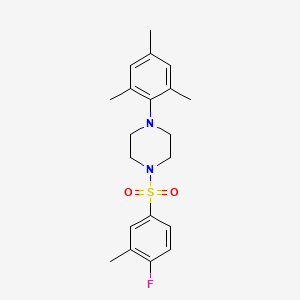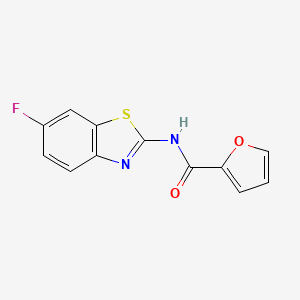![molecular formula C24H24N2O2 B11497019 Acetamide, N-bicyclo[2.2.1]hept-2-ylmethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)-](/img/structure/B11497019.png)
Acetamide, N-bicyclo[2.2.1]hept-2-ylmethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE is a novel compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety, which is a rigid, three-dimensional structure, and an indole group, which is known for its biological activity. The combination of these two moieties in a single molecule offers a wide range of possibilities for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a bicyclo[2.2.1]heptane derivative with an indole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, inhibiting the flow of ions through the receptor and modulating synaptic transmission . This mechanism is similar to that of memantine, a well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE include:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also contains a bicyclo[2.2.1]heptane moiety and has been studied for its NMDA receptor antagonist activity.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: These compounds have similar structural features and are used in various chemical reactions.
Uniqueness
The uniqueness of N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE lies in its combination of the bicyclo[2.2.1]heptane and indole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(24(28)25-14-18-13-15-10-11-17(18)12-15)21-19-8-4-5-9-20(19)26-22(21)16-6-2-1-3-7-16/h1-9,15,17-18,26H,10-14H2,(H,25,28) |
InChI Key |
OATWVEOEZQIVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one](/img/structure/B11496939.png)
![2-[3-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11496947.png)
![2-(4-fluorophenyl)-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B11496952.png)
![2-(1-adamantyl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11496956.png)
![methyl 4,5-dimethoxy-2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11496965.png)
![2'-amino-1'-(3-fluorophenyl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496974.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11496976.png)
![7,7-dimethyl-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11496978.png)

![2-Amino-4-(3-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B11496997.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethanone](/img/structure/B11497012.png)
![1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one](/img/structure/B11497020.png)
![[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11497023.png)
